![molecular formula C20H20ClN3O B11452644 4-chloro-N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11452644.png)
4-chloro-N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
4-CHLORO-N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is a complex organic compound with a molecular formula of C19H18ClN3O. This compound is notable for its unique structure, which includes a benzodiazole ring and a chlorinated benzamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-(1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-CHLORO-N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The benzodiazole ring is particularly important for its binding affinity, while the chlorinated benzamide group enhances its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methylprop-2-en-1-yl)aniline
- 1-chloro-N,N,2-trimethylpropenylamine
Uniqueness
4-CHLORO-N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is unique due to its combination of a benzodiazole ring and a chlorinated benzamide group. This structure provides it with distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C20H20ClN3O |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C20H20ClN3O/c1-14(2)13-24-18-6-4-3-5-17(18)23-19(24)11-12-22-20(25)15-7-9-16(21)10-8-15/h3-10H,1,11-13H2,2H3,(H,22,25) |
InChI Key |
WLGPYEIRAZHHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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